Cas no 3459-33-4 (4-(1,3-dioxoisoindol-2-yl)butanamide)

4-(1,3-dioxoisoindol-2-yl)butanamide structure
3459-33-4 structure
Product Name:4-(1,3-dioxoisoindol-2-yl)butanamide
CAS No:3459-33-4
MF:C12H12N2O3
MW:232.235282897949
CID:1463995
PubChem ID:18958
Update Time:2025-04-20

4-(1,3-dioxoisoindol-2-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-dioxoisoindol-2-yl)butanamide
    • 4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butyramide
    • 4-phthalimido-butyramide
    • 4-Phthalimidobutyramide
    • 1,3-Dioxo-2-isoindolinebutyramide
    • 2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-
    • AKOS002964806
    • Oprea1_386084
    • AC1L2D5U
    • SureCN5041554
    • 4-Phthalimido-buttersaeure-amid
    • 2-ISOINDOLINEBUTYRAMIDE, 1,3-DIOXO-
    • 4-phthalimido-butyric acid amide
    • BRN 0018270
    • 4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butyramide; 4-phthalimido-butyramide; 4-Phthalimidobutyramide; 1,3-Dioxo-2-isoindolinebutyramide; 4-phthalimidobutyramide; 2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-; AKOS002964806; Oprea1_386084; AC1L2D5U; SureCN5041554; 4-Phthalimido-buttersaeure-amid; 2-ISOINDOLINEBUTYRAMIDE, 1,3-DIOXO-; 4-phthalimido-butyric acid amide; BRN 0018270;
    • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
    • 3459-33-4
    • MFCD00709196
    • DTXSID30188148
    • Phthalimide, N-(carbamoylpropyl)-
    • SCHEMBL5041554
    • 4-(1,3-dioxoisoindolin-2-yl) butanamide
    • Inchi: 1S/C12H12N2O3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,15)
    • InChI Key: DEHGEJYFWZKPKM-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CCCC(N)=O)=O

Computed Properties

  • Exact Mass: 232.08486
  • Monoisotopic Mass: 232.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.5Ų

Experimental Properties

  • PSA: 80.47
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.